N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide family, characterized by a fused pyrazole-pyridine core. The substitution pattern includes three methyl groups at positions 1, 3, and 6 of the heterocyclic ring and a 2,4-dimethoxyphenyl carboxamide moiety. The dimethoxy groups likely enhance solubility and modulate electronic properties, while the methyl groups contribute to steric effects and metabolic stability.
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O3/c1-10-8-13(16-11(2)21-22(3)17(16)19-10)18(23)20-14-7-6-12(24-4)9-15(14)25-5/h6-9H,1-5H3,(H,20,23) |
InChI Key |
INYIEIOHMJADFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-bromoacetophenone in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .
Chemical Reactions Analysis
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against strains such as E. coli, B. mycoides, and C.
Industry: The compound can be used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The compound targets specific enzymes and proteins within the microbial cells, resulting in their inactivation and subsequent cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations
Solubility and Electronic Effects: The 2,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., 3-methylphenyl in or trifluoromethylphenyl in ).
Steric and Metabolic Considerations :
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl) () adds steric bulk, which may reduce enzymatic degradation but could hinder target engagement.
- Methyl groups at positions 1, 3, and 6 (common in all analogs) likely enhance metabolic stability by blocking oxidation sites.
Lipophilicity and Melting Points :
- The chlorophenyl and trifluoromethyl groups in increase lipophilicity (logP), correlating with higher melting points (221–223°C) due to stronger intermolecular forces. The target compound’s dimethoxy groups may lower its melting point relative to .
Functional Group Impact :
- Carboxylic acid derivatives () exhibit distinct solubility and ionization profiles compared to carboxamides, limiting their utility in neutral pH environments.
Biological Activity
N-(2,4-dimethoxyphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 938910-48-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.4 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core substituted with a dimethoxyphenyl group at the nitrogen position.
| Property | Value |
|---|---|
| CAS Number | 938910-48-6 |
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 340.4 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Antiproliferative Effects
Research has demonstrated that compounds related to the pyrazolo[3,4-b]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), K562 (leukemia), and MV4-11.
- Mechanism of Action : The compound induces apoptosis through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), leading to cell cycle arrest and subsequent cell death.
In a study evaluating similar compounds, the most potent derivatives exhibited low micromolar GI50 values against the tested cell lines, suggesting that this compound may also possess comparable efficacy .
Case Studies
One notable study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their effects on cancer cell lines. The results indicated that specific substitutions at the 2-position significantly enhanced antiproliferative activity. The compound was shown to disrupt tubulin polymerization, indicating potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances solubility and biological activity.
- Positioning of Functional Groups : Variations in the positioning of substituents on the pyrazole ring can lead to different biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
